![molecular formula C19H24N4O4S B3958577 N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3958577.png)
N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline
Overview
Description
N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. The compound is a member of the family of nitroanilines, which have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. In
Mechanism of Action
The mechanism of action of N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. The antimicrobial and antiviral activities of N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline are believed to be due to its ability to disrupt the cell membrane of bacteria and viruses.
Biochemical and Physiological Effects:
N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline has been shown to have a range of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. In addition, N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline has been shown to induce oxidative stress in cancer cells, leading to cell death. The compound has also been found to have anti-inflammatory activity, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it has been shown to exhibit potent biological activity against a range of targets. However, there are also limitations to the use of N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline in lab experiments. The compound has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of the compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline. One area of research is the development of analogs of the compound with improved potency and selectivity. Another area of research is the investigation of the compound's potential use in combination with other anticancer agents to enhance their efficacy. In addition, further studies are needed to elucidate the mechanism of action of N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline and its potential use in the treatment of neurodegenerative disorders.
Scientific Research Applications
N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been shown to have antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 and 2. In addition, N-benzyl-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
properties
IUPAC Name |
N-benzyl-5-(4-ethylsulfonylpiperazin-1-yl)-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-2-28(26,27)22-12-10-21(11-13-22)17-8-9-19(23(24)25)18(14-17)20-15-16-6-4-3-5-7-16/h3-9,14,20H,2,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKSACVJBUKKHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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